molecular formula C18H30O3Si B12596620 acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol CAS No. 908255-85-6

acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol

Cat. No.: B12596620
CAS No.: 908255-85-6
M. Wt: 322.5 g/mol
InChI Key: XYXHHNIUMRFKMW-SWYZXDRTSA-N
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Description

Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol is a complex organic compound that combines the properties of acetic acid with a silyl-protected cyclohexanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol typically involves multiple steps One common approach is to start with the cyclohexanol derivative, which undergoes silylation to introduce the dimethyl(phenyl)silyl groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The silyl group can protect the hydroxyl group during reactions, allowing for selective modifications. The compound can also participate in various biochemical pathways, depending on its functional groups and overall structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol is unique due to its combination of a silyl-protected cyclohexanol with an acetic acid moiety. This structure provides specific reactivity and stability that can be advantageous in various chemical and biological applications .

Properties

CAS No.

908255-85-6

Molecular Formula

C18H30O3Si

Molecular Weight

322.5 g/mol

IUPAC Name

acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C16H26OSi.C2H4O2/c1-16(2)11-10-13(17)12-15(16)18(3,4)14-8-6-5-7-9-14;1-2(3)4/h5-9,13,15,17H,10-12H2,1-4H3;1H3,(H,3,4)/t13-,15-;/m1./s1

InChI Key

XYXHHNIUMRFKMW-SWYZXDRTSA-N

Isomeric SMILES

CC(=O)O.CC1(CC[C@H](C[C@H]1[Si](C)(C)C2=CC=CC=C2)O)C

Canonical SMILES

CC(=O)O.CC1(CCC(CC1[Si](C)(C)C2=CC=CC=C2)O)C

Origin of Product

United States

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